N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]oxirane-2-carboxamide
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Overview
Description
N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]oxirane-2-carboxamide is a chemical compound that has become an important tool in scientific research. This compound is commonly referred to as TFPOC and has been used in various research applications due to its unique properties. The purpose of
Mechanism of Action
TFPOC is an irreversible inhibitor of monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, TFPOC increases the levels of these neurotransmitters in the brain, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFPOC include increased levels of dopamine, serotonin, and norepinephrine in the brain. This can lead to increased mood, improved cognitive function, and decreased anxiety. Additionally, TFPOC has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of TFPOC is its selectivity for MAO. It has been shown to be more selective for MAO than other inhibitors, which reduces the risk of off-target effects. Additionally, TFPOC has a long half-life, which makes it useful for studying long-term effects in lab experiments. However, one limitation of TFPOC is its irreversible inhibition of MAO. This can make it difficult to study the reversibility of certain compounds or drugs.
Future Directions
There are several future directions for the use of TFPOC in scientific research. One direction is the development of more selective and reversible MAO inhibitors. Additionally, TFPOC may have implications for the treatment of neurodegenerative diseases such as Parkinson's disease. Further research is needed to fully understand the potential therapeutic uses of TFPOC.
In conclusion, N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]oxirane-2-carboxamide is a unique chemical compound that has become an important tool in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. TFPOC has the potential to advance our understanding of various diseases and compounds, and further research is needed to fully understand its potential uses.
Synthesis Methods
The synthesis of TFPOC involves several steps. The first step involves the reaction of 3-(trifluoromethyl)benzaldehyde with piperidine in the presence of a base to form N-(3-trifluoromethylphenyl)piperidine. The second step involves the reaction of N-(3-trifluoromethylphenyl)piperidine with epichlorohydrin in the presence of a base to form N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]oxirane-2-carboxamide. The final product is then purified using column chromatography.
Scientific Research Applications
TFPOC has been used in various research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been used as a tool to study the mechanism of action of certain drugs and neurotransmitters. Additionally, it has been used to study the structure-activity relationship of certain compounds.
properties
IUPAC Name |
N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c16-15(17,18)10-2-1-3-12(8-10)20-6-4-11(5-7-20)19-14(21)13-9-22-13/h1-3,8,11,13H,4-7,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGXBUACZDYKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2CO2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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